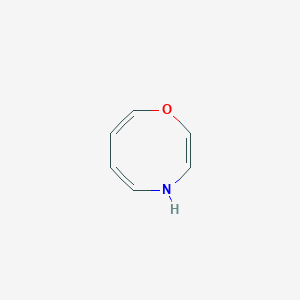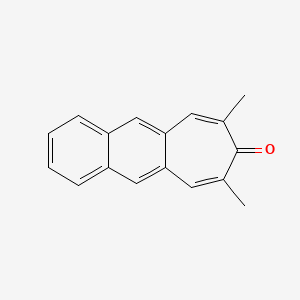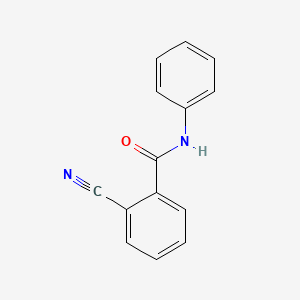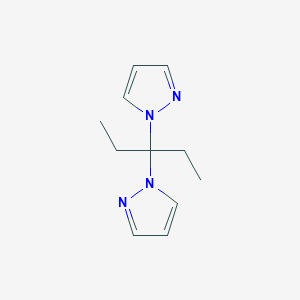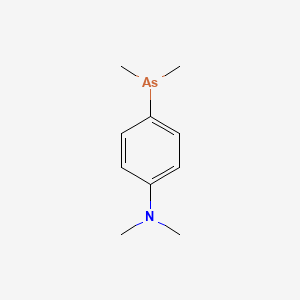
4-(Dimethylarsanyl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylarsanyl)-N,N-dimethylaniline is an organoarsenic compound that features both an arylamine and an arsine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylarsanyl)-N,N-dimethylaniline typically involves the reaction of dimethylarsine with N,N-dimethylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the arsine group. Common solvents used in this synthesis include toluene or dichloromethane, and the reaction is often catalyzed by a Lewis acid such as aluminum chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
化学反应分析
Types of Reactions
4-(Dimethylarsanyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The arsine group can be oxidized to form arsenic oxides.
Reduction: The compound can be reduced to form simpler arsenic-containing compounds.
Substitution: The arylamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
Oxidation: Arsenic oxides and other oxidized arsenic species.
Reduction: Simpler arsenic-containing compounds.
Substitution: Various substituted aniline derivatives.
科学研究应用
4-(Dimethylarsanyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in developing arsenic-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Dimethylarsanyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The arsine group can form bonds with sulfur-containing biomolecules, disrupting their function. This can lead to the inhibition of enzymes and other proteins, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular redox balance.
相似化合物的比较
Similar Compounds
4-(Dimethylarsanyl)aniline: Lacks the N,N-dimethyl groups, leading to different reactivity and applications.
N,N-Dimethylaniline: Lacks the arsine group, resulting in different chemical properties and uses.
Dimethylarsine: A simpler arsenic compound with distinct reactivity compared to 4-(Dimethylarsanyl)-N,N-dimethylaniline.
Uniqueness
This compound is unique due to the presence of both an arylamine and an arsine group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
33733-72-1 |
|---|---|
分子式 |
C10H16AsN |
分子量 |
225.16 g/mol |
IUPAC 名称 |
4-dimethylarsanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H16AsN/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3 |
InChI 键 |
GYOZADVVGXIRPT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)[As](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)
![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)
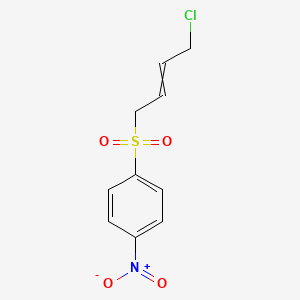
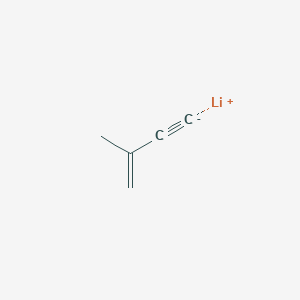

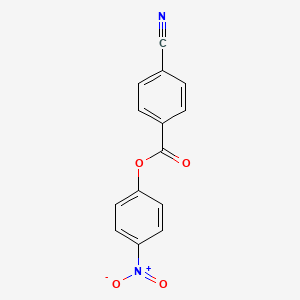
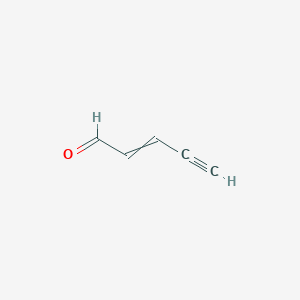
![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)
